Cas no 1806964-75-9 (6-Amino-2-bromomethyl-3-methylpyridine)

6-Amino-2-bromomethyl-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 6-Amino-2-bromomethyl-3-methylpyridine
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- インチ: 1S/C7H9BrN2/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3,(H2,9,10)
- InChIKey: VIHINWNWTCSPMX-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C)=CC=C(N)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.9
6-Amino-2-bromomethyl-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029016606-1g |
6-Amino-2-bromomethyl-3-methylpyridine |
1806964-75-9 | 95% | 1g |
$3,039.75 | 2022-03-31 | |
Alichem | A029016606-250mg |
6-Amino-2-bromomethyl-3-methylpyridine |
1806964-75-9 | 95% | 250mg |
$1,068.20 | 2022-03-31 |
6-Amino-2-bromomethyl-3-methylpyridine 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
6-Amino-2-bromomethyl-3-methylpyridineに関する追加情報
6-Amino-2-Bromomethyl-3-Methylpyridine: A Comprehensive Overview
The compound known as 6-Amino-2-Bromomethyl-3-Methylpyridine (CAS No. 1806964-75-9) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This pyridine derivative has garnered attention due to its unique structural features and potential applications in various chemical and pharmaceutical industries. In this article, we will delve into the properties, synthesis, and recent advancements associated with this compound.
Pyridine derivatives have long been recognized for their versatility in chemical reactions and their ability to serve as building blocks for more complex molecules. The 6-Amino-2-Bromomethyl-3-Methylpyridine structure incorporates a pyridine ring with substituents at positions 2, 3, and 6. The presence of an amino group (-NH₂) at position 6, a bromomethyl group (-CH₂Br) at position 2, and a methyl group (-CH₃) at position 3 introduces unique electronic and steric effects that influence its reactivity and functionality.
Recent studies have highlighted the importance of bromomethyl groups in organic synthesis, particularly in the context of nucleophilic substitution reactions. The bromomethyl substituent in 6-Amino-2-Bromomethyl-3-Methylpyridine makes it an ideal candidate for such transformations. For instance, researchers have explored its use as an intermediate in the synthesis of biologically active compounds, where the bromide can be replaced by other nucleophiles to generate diverse derivatives.
The amino group present in this compound adds another layer of reactivity. Amines are known for their ability to participate in various reactions, including amidation, alkylation, and coupling reactions. In the case of 6-Amino-2-Bromomethyl-3-Methylpyridine, the amino group can act as a nucleophile or undergo further functionalization to create more complex structures. This dual functionality makes the compound highly versatile in synthetic chemistry.
One of the most promising applications of 6-Amino-2-Bromomethyl-3-Methylpyridine lies in its potential use as an intermediate in drug discovery. Pyridine derivatives are frequently encountered in pharmaceuticals due to their ability to modulate biological activity. Recent research has focused on leveraging the unique properties of this compound to develop novel therapeutic agents targeting various diseases, including cancer and infectious diseases.
In terms of synthesis, 6-Amino-2-Bromomethyl-3-Methylpyridine can be prepared through a variety of methods. One common approach involves the bromination of a suitably substituted pyridine derivative followed by alkylation or methylation steps. The choice of synthetic pathway depends on the availability of starting materials and the desired level of control over the product's stereochemistry and purity.
The structural integrity and stability of 6-Amino-2-Bromomethyl-3-Methylpyridine make it suitable for storage under standard laboratory conditions. However, precautions should be taken to avoid exposure to moisture or strong oxidizing agents, which could lead to degradation or side reactions.
From an environmental standpoint, understanding the fate and transport of 6-Amino-2-Bromomethyl-3-Methylpyridine is crucial for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, providing insights into its environmental behavior and toxicity profile.
In conclusion, 6-Amino-2-Bromomethyl-3-Methylpyridine (CAS No. 1806964-75-) is a multifaceted compound with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups offers chemists a versatile platform for exploring new chemical transformations and developing innovative applications across various industries.
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